3-Hydroxypropionic acid
Overview
Description
3-Hydroxypropionic acid (3-HP) is recognized as a valuable platform chemical with a wide range of industrial applications, including the production of various commodity chemicals like acrylic acid and acrylamide, as well as novel polymer materials and other derivatives . It can be produced biologically from renewable resources such as glucose, glycerol, and even directly from CO2, offering a sustainable alternative to petrochemical feedstocks .
Synthesis Analysis
Biological production of 3-HP has been extensively studied, with microbial production being a focal point of research. Various organisms, including Saccharomyces cerevisiae, cyanobacteria, and Escherichia coli, have been engineered to improve 3-HP production. In yeast, the production was enhanced by increasing the availability of the precursor malonyl-CoA and coupling the production with increased NADPH supply, resulting in a five-fold improvement . Similarly, in cyanobacterium Synechocystis sp. PCC 6803, optimization of the biosynthetic pathway and metabolic engineering strategies led to significant 3-HP production directly from CO2 . In E. coli, modulation of glycerol metabolism and by-product formation pathways resulted in a high concentration of 3-HP from glycerol . Corynebacterium glutamicum has also been engineered to produce 3-HP from glucose and xylose, achieving high titers and yields .
Molecular Structure Analysis
The molecular structure of 3-HP consists of a three-carbon chain with a hydroxyl group attached to the middle carbon, making it a beta-hydroxy acid. This structure is pivotal for its reactivity and utility as a chemical building block .
Chemical Reactions Analysis
3-HP serves as a precursor for several chemical reactions, leading to the synthesis of a variety of chemicals. For instance, it can be dehydrated to acrylic acid, which is a valuable monomer for polymer production. The reactivity of the hydroxyl group also allows for the formation of esters and other derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-HP, such as its solubility, boiling point, and reactivity, are essential for its processing and application in industrial chemistry. While specific physical properties are not detailed in the provided papers, they are generally characterized by standard laboratory methods and are critical for the design of production and purification processes .
Case Studies
Several case studies demonstrate the potential of 3-HP in various applications. For example, 3-HP showed selective nematicidal activity against the plant-parasitic nematode Meloidogyne incognita, which could lead to its use in agricultural pest control . Additionally, the production of 3-HP from glycerol in a bioelectrochemical system (BES) by recombinant Klebsiella pneumoniae L17 showed that the application of an electrical potential could enhance production, providing a novel strategy for bioconversion processes .
Scientific Research Applications
Biological Production from Glucose or Glycerol
3-Hydroxypropionic acid (3-HP) is a valuable platform chemical produced biologically from glucose or glycerol. This method is significant due to 3-HP's various commercial applications, including its use as a precursor for numerous key compounds. The constraints and prospects of microbial 3-HP production have been explored, with a focus on improving efficiency and yield through metabolic pathways and microbial fermentation (Kumar et al., 2013; Vidra & Németh, 2017).
Use in Saccharomyces cerevisiae for Commodity Chemical Production
Saccharomyces cerevisiae, a type of yeast, has been engineered to produce 3-HP from malonyl-CoA. This process is cheaper due to its lower pH fermentation, offering a sustainable alternative to petrochemicals for producing commercially important chemicals like acrylic acid and acrylamide (Chen et al., 2014).
Chemical vs. Microbial Fermentation Production Methods
Research comparing chemical and microbial fermentation methods for producing 3-HP has shown that the chemical synthetic route may be more competitive and promising for future developments. This comparison is crucial in determining the most efficient and sustainable method for 3-HP production (Lang Chun-yan, 2012).
Gene Expression Control in Microorganisms
Studies on Pseudomonas putida and Escherichia coli have explored the use of 3-HP for orthogonal gene expression control. These findings aid in the optimization of 3-HP production pathways and can have wider applications in synthetic biology and biotechnology (Hanko et al., 2017).
Enhancing Tolerance in Industrial-Scale Production
Improving the tolerance of cell factories to high concentrations of 3-HP, especially at low pH, is crucial for industrial-scale production. Research in this area focuses on understanding and manipulating the genetic and biochemical mechanisms of tolerance, enhancing the feasibility of large-scale 3-HP production (Kildegaard et al., 2014).
Inducible Gene Expression Systems
Unique gene expression systems inducible by 3-HP have been identified in various microorganisms, providing new avenues for controlling gene expression levels in response to 3-HP. This advancement is significant for optimizing 3-HP production and excretion pathways (Zhou et al., 2015).
High-Yield Production Strategies
Strategies for high-yield production of 3-HP in Klebsiella pneumoniae involve optimizing key enzymes, blocking byproduct synthesis, and enhancing fermentation conditions. This research represents a substantial advancement in the biological production of 3-HP from renewable carbon sources (Li et al., 2016).
Metabolic Engineering for Efficient Production
Metabolic engineering strategies have been employed to improve 3-HP production from various substrates, including glucose and xylose. These strategies involve enhancing precursor availability, reducing byproduct formation, and optimizing metabolic pathways for higher yield and productivity (Chen et al., 2017).
Catalytic Chemical Methods for Eco-Sustainable Production
Eco-sustainable processes leading to 3-hydroxypropanoic acid, especially catalytic chemical methods, are being explored for their potential in large-scale, environmentally friendly production (Pina et al., 2011).
Utilizing Cyanobacteria for Photosynthetic Production
Cyanobacteria have been engineered to produce 3-HP directly from CO2, demonstrating the feasibility of using photosynthesis for sustainable 3-HP production. This approach utilizes sunlight and CO2, highlighting a green and renewable method for 3-HP biosynthesis (Wang et al., 2016).
Safety And Hazards
Future Directions
3-HP is considered as a potential building block either for organic synthesis or high performance polymers . It has attracted significant attention in recent years due to its green and sustainable properties . Future research may focus on improving the production yield of 3-HP from renewable resources .
properties
IUPAC Name |
3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c4-2-1-3(5)6/h4H,1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRHLSYJTWAHJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25718-95-0 | |
Record name | Poly(3-hydroxypropionate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25718-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50198305 | |
Record name | Hydracrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydroxypropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Hydroxypropionic acid | |
CAS RN |
503-66-2 | |
Record name | 3-Hydroxypropionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydracrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydracrylic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03688 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hydracrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50198305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.250 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDRACRYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4ZF6XLD2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hydroxypropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | Hydroxypropionic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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